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Compound of Interest

Compound Name: 2,4,6-Tribromophenyl caproate

Cat. No.: B103796 Get Quote

A Note on Data Availability
A comprehensive review of publicly available scientific literature and toxicological databases

reveals a significant lack of specific data for the toxicological profile of 2,4,6-Tribromophenyl
caproate. The majority of existing research focuses on the related compound, 2,4,6-

Tribromophenol (TBP), from which 2,4,6-Tribromophenyl caproate is derived.

Therefore, this technical guide will provide an in-depth toxicological profile of 2,4,6-

Tribromophenol (TBP). While these compounds are structurally related, it is crucial to note that

their toxicological properties may differ. The information presented herein for TBP should not be

directly extrapolated to 2,4,6-Tribromophenyl caproate without further investigation.

In-Depth Technical Guide: Toxicological Profile
of 2,4,6-Tribromophenol (TBP)
This guide provides a comprehensive overview of the toxicological profile of 2,4,6-

Tribromophenol (TBP), designed for researchers, scientists, and drug development

professionals.

Executive Summary
2,4,6-Tribromophenol (TBP) is a brominated phenol used as a flame retardant, a fungicide, and

an intermediate in chemical synthesis.[1] It is also a naturally occurring substance in some

marine organisms.[1][2][3] Due to its widespread use and environmental presence,
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understanding its toxicological profile is essential. TBP has been shown to be rapidly absorbed

and excreted.[4][5][6] Acute toxicity is moderate, and it is considered an eye irritant and a skin

sensitizer.[4] Subchronic and developmental toxicity studies in rodents have identified the liver

and kidney as target organs and have established No-Observed-Adverse-Effect Levels

(NOAELs).[4][7] Genotoxicity findings are mixed, with some evidence of chromosomal

aberrations in vitro.[4] Carcinogenicity data in humans are not available.[7] Mechanistic studies

suggest that TBP can interfere with cellular signaling pathways, including calcium signaling and

thyroid hormone transport.[3][8][9]

Physicochemical Properties
Property Value Reference

CAS Number 118-79-6 [4][10]

Molecular Formula C₆H₃Br₃O [10]

Molecular Weight 330.83 g/mol [11]

Appearance Soft off-white to pink flakes [11]

Solubility

Partly miscible in water;

Soluble in alcohol, chloroform,

ether, glycerol oils, and caustic

alkali solutions

[11]

Toxicokinetics
Absorption, Distribution, Metabolism, and Excretion
(ADME)
Studies in rats indicate that TBP is rapidly absorbed after oral administration and is primarily

excreted in the urine within 24 hours.[4][5][6] The half-life in blood has been reported to be

approximately 2.03 hours in rats.[12] After intravenous administration in female rats, about 61%

of the dose was recovered in the urine after 4 hours, and 89-94% within 24 hours.[5][6] Fecal

excretion accounted for about 5% of the dose.[5][6] Oral bioavailability in rats is estimated to be

between 23% and 27%.[5][6] TBP can also be absorbed through the skin.[5][6]
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Metabolism of TBP in rodents involves glucuronidation and sulfation.[5][6] The parent

compound, TBP, along with TBP-glucuronide and TBP-sulfate, have been identified in the

urine.[5][6] Bile contains TBP-glucuronide, while feces contain the parent TBP.[5][6] In rice

plants, metabolism is more extensive, involving debromination, hydroxylation, methylation,

coupling reactions, sulfation, and glycosylation.[13]

Bioaccumulation
The bioconcentration factor (BCF) for TBP in fish has been reported to be as high as 513,

suggesting a potential for bioaccumulation.[4] However, repeated oral dosing studies in rats did

not show evidence of bioaccumulation or alteration of its own metabolism.[5][6]

Toxicological Data
Acute Toxicity

Endpoint Species Route Value Reference

LD₅₀ Rat Oral 1486 mg/kg bw [4]

LD₅₀ Rat Dermal > 2000 mg/kg bw [4]

LC₅₀ Rat Inhalation > 50,000 mg/m³ [4]

LC₅₀ (96h)
Cyprinus carpio

(Carp)
Water 1.1 mg/L [4]

EC₅₀ (48h) Daphnia magna Water 0.26 mg/L [4]

Subchronic Toxicity
A combined repeated dose toxicity study with a reproduction/developmental toxicity screening

test in rats identified a NOAEL of 100 mg/kg/day.[4][7] At higher doses (300 mg/kg/day and

above), effects such as salivation, increased serum creatinine, and at 1000 mg/kg/day,

suppressed body weight gain and increased liver weight were observed.[4][7]

Genotoxicity
The genotoxicity of TBP is not fully elucidated. It has tested negative in in vitro gene mutation

studies in bacteria (Ames test).[4] However, an in vitro chromosomal aberration test was
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positive with and without metabolic activation.[4]

Carcinogenicity
There are no studies available on the carcinogenic effects of TBP in humans.[7] The

International Agency for Research on Cancer (IARC) has not classified TBP with respect to its

carcinogenicity to humans.[7]

Reproductive and Developmental Toxicity
In a combined repeated dose and reproductive/developmental toxicity screening test in rats,

the NOAEL for reproduction/developmental toxicity was determined to be 300 mg/kg/day.[4] At

1000 mg/kg/day, there was a decrease in neonatal viability and body weight.[4][7] In a pilot

teratology study in rats, a dose of 3000 mg/kg/day was lethal to pregnant females after one day

of treatment.[14] The LOAEL for maternal and fetal toxicity was 1000 mg/kg-day based on

decreased maternal weight gain and fetal viability, with a NOAEL of 300 mg/kg-day.[7] Oral

exposure of adult zebrafish to TBP in feed at 3300 µg/g resulted in reduced fertilization success

and disturbed gonad morphology.[2]

Mechanism of Action and Signaling Pathways
TBP has been shown to interact with several biological systems, suggesting multiple potential

mechanisms of toxicity.

Disruption of Calcium Signaling
In neuroendocrine (PC12) cells, TBP selectively decreases calcium entry through voltage-

dependent calcium channels, with a half-maximal inhibitory concentration (IC₅₀) of 28 ± 19 µM

for the reduction of calcium channel currents.[8] This disruption of calcium homeostasis can

have widespread effects on cellular function.

2,4,6-Tribromophenol
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Voltage-Gated
Calcium Channels
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Figure 1: Inhibition of voltage-gated calcium channels by TBP.

Interaction with Thyroid Hormone Transport
TBP can bind to the thyroid hormone transport protein transthyretin (TTR), potentially disrupting

thyroid hormone signaling.[3][12] This interaction could be a mechanism for endocrine-

disrupting effects.

Neurotoxicity
In vitro studies using human neuroblastoma (SH-SY5Y) cells have shown that TBP can induce

differentiation at low concentrations (starting from 0.1 µM) and apoptosis at higher

concentrations (from 12.5 µM).[15] These findings suggest a potential for neurodevelopmental

toxicity.

Experimental Protocols
Combined Repeated Dose and
Reproductive/Developmental Toxicity Screening Test
(OECD TG 422)
This protocol was used to assess the subchronic and reproductive toxicity of TBP in rats.[4]

Test System: SD (Crj: CD) rats.

Administration: Gavage.

Dose Levels: 0 (corn oil vehicle), 100, 300, and 1000 mg/kg/day.

Dosing Period: Males were dosed for 48 days (starting 14 days before mating). Females

were dosed for 41 to 45 days (starting 14 days before mating through gestation and

lactation).

Observations: Clinical signs, body weight, food consumption, hematology, clinical chemistry,

organ weights, and histopathology were evaluated in the parental animals. Reproductive

parameters (e.g., fertility, gestation length) and offspring viability and growth were also

assessed.
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Figure 2: Workflow for the OECD TG 422 study on TBP.

In Vitro Calcium Channel Current Measurement
This electrophysiological approach was used to investigate the effect of TBP on voltage-

dependent calcium channels in PC12 cells.[8]

Test System: PC12 (rat pheochromocytoma) cells.

Method: Whole-cell patch-clamp technique.

Procedure:
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PC12 cells are cultured and prepared for electrophysiological recording.

A glass micropipette filled with an internal solution is sealed onto the cell membrane.

The membrane patch under the pipette is ruptured to gain electrical access to the cell

interior (whole-cell configuration).

Voltage steps are applied to the cell to activate voltage-dependent calcium channels.

The resulting inward calcium currents are measured.

TBP is applied at various concentrations to the external solution, and the effect on the

calcium currents is recorded to determine the concentration-response relationship and

IC₅₀ value.

Conclusion
2,4,6-Tribromophenol (TBP) is a compound with a complex toxicological profile. It is readily

absorbed and excreted, with the liver and kidneys being the primary target organs in animal

studies. While not showing strong evidence of mutagenicity, it has the potential to cause

chromosomal aberrations. Reproductive and developmental effects are observed at high

doses. Mechanistic data point towards the disruption of calcium signaling and potential

endocrine disruption as key modes of action. The lack of carcinogenicity data is a significant

knowledge gap. The information presented for TBP provides a basis for understanding the

potential hazards of related brominated phenols, but further research is imperative to delineate

the specific toxicological profile of 2,4,6-Tribromophenyl caproate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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